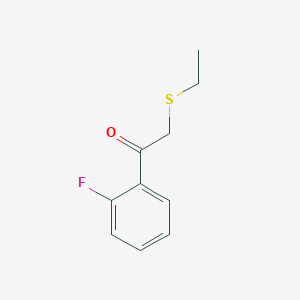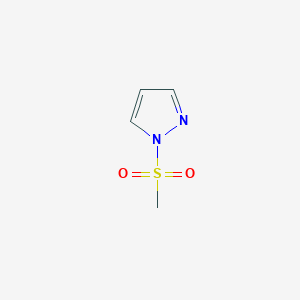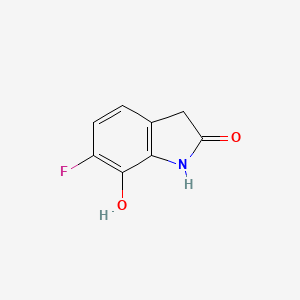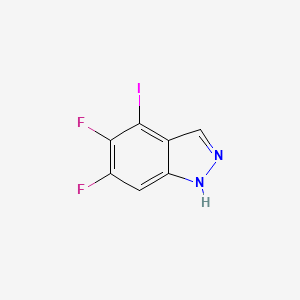
1-Nonyl-1h-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nonyl-1h-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atomsTriazoles are known for their stability and versatility, making them valuable in various fields such as medicinal chemistry, agrochemicals, and material science .
Preparation Methods
The synthesis of 1-Nonyl-1h-1,2,4-triazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the triazole ring. Common starting materials include hydrazine derivatives and nitriles.
Cyclization: The cyclization process involves the reaction of hydrazine with nitriles under acidic or basic conditions to form the triazole ring.
Nonyl Group Introduction: The nonyl group is introduced through alkylation reactions.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity. Microwave irradiation and other advanced techniques may be employed to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
1-Nonyl-1h-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of oxidized triazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced triazole derivatives.
Substitution: The nonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of functionalized triazoles .
Scientific Research Applications
1-Nonyl-1h-1,2,4-triazol-3-amine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical compounds, including antifungal agents, anticancer drugs, and enzyme inhibitors associated with cardiovascular diseases.
Agrochemicals: It serves as a precursor for the synthesis of herbicides, fungicides, and insecticides.
Material Science: The compound is utilized in the production of new functional materials such as polymers and metal-organic frameworks.
Coordination Chemistry: It acts as a ligand in coordination chemistry, forming complexes with various metal ions.
Mechanism of Action
The mechanism of action of 1-Nonyl-1h-1,2,4-triazol-3-amine depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Antifungal Activity: The compound can disrupt fungal cell membranes by inhibiting the biosynthesis of ergosterol, a key component of fungal membranes.
Coordination Chemistry: As a ligand, it forms coordination complexes with metal ions, influencing the properties and reactivity of the metal center.
Comparison with Similar Compounds
1-Nonyl-1h-1,2,4-triazol-3-amine can be compared with other triazole derivatives:
1H-1,2,4-Triazol-3-amine: This compound lacks the nonyl group, making it less hydrophobic and potentially less effective in certain applications.
3-Amino-1H-1,2,4-triazole: Similar to this compound but with different substituents, leading to variations in chemical reactivity and biological activity.
1,2,3-Triazoles: These compounds have a different arrangement of nitrogen atoms in the ring, resulting in distinct chemical properties and applications.
The uniqueness of this compound lies in its nonyl group, which enhances its hydrophobicity and influences its interactions with biological targets and materials .
Properties
Molecular Formula |
C11H22N4 |
|---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
1-nonyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C11H22N4/c1-2-3-4-5-6-7-8-9-15-10-13-11(12)14-15/h10H,2-9H2,1H3,(H2,12,14) |
InChI Key |
KCGZXCJVPGOBAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN1C=NC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[1-(Benzenesulfonyl)piperidin-3-YL]formamido}-3-methylbutanoic acid](/img/structure/B13641355.png)

![Methyl 2-isopropyl-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13641377.png)








